2-Azatricyclo[3.3.1.1~3,7~]decan-1-amine
Description
Contextualization within Amine and Adamantane-Related Chemistry
2-Azatricyclo[3.3.1.13,7]decan-1-amine, also known as 1-amino-2-azaadamantane, is a unique molecule that marries the rigid, three-dimensional framework of adamantane (B196018) with the versatile functionality of an amine group. The adamantane cage is a highly stable, strain-free structure composed of three fused cyclohexane (B81311) rings in chair conformations. wikipedia.org The introduction of a nitrogen atom into this framework to create an azaadamantane alters the electronic properties and lipophilicity of the molecule, often leading to interesting biological activities. nih.gov Azaadamantanes have garnered significant interest in medicinal chemistry, with derivatives showing promise as antiviral, antibacterial, and anticancer agents. nih.govmdpi.com
Overview of Structural Complexity and Synthetic Challenges
The synthesis of adamantane and its derivatives can be challenging, often requiring multi-step procedures. nih.gov The introduction of heteroatoms, particularly in specific, less-favored positions, adds another layer of complexity. The synthesis of 2-azaadamantanes typically involves the construction of a bicyclo[3.3.1]nonane precursor followed by a ring-closing reaction to form the cage structure. acs.orggoogle.com
The synthesis of 2-Azatricyclo[3.3.1.13,7]decan-1-amine presents a formidable synthetic challenge. The introduction of a nitrogen atom at a non-bridgehead position and an amine group at an adjacent bridgehead position requires precise control over the regioselectivity of the reactions. Common strategies for forming the 2-azaadamantane (B3153908) skeleton include intramolecular cyclization of functionalized bicyclo[3.3.1]nonane derivatives. acs.org For instance, the synthesis of 2-azaadamantan-6-one has been achieved from 9-oxo endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid through key steps like Curtius rearrangement and intramolecular cyclization. acs.org A similar strategic approach would be necessary to install the amino group at the C-1 position.
Historical Perspective on Related Cage Compounds
The story of adamantane begins with its theoretical prediction by H. Decker in 1924, who named the hypothetical C10H16 molecule "decaterpene". wikipedia.orgwikiwand.com It was first isolated from petroleum in 1933. nih.govwikiwand.com The first successful laboratory synthesis was achieved by Vladimir Prelog in 1941, albeit with a very low yield. wikipedia.orgwikiwand.com A more practical synthesis was later developed by Paul von Ragué Schleyer in 1957, which made adamantane more accessible for research. wikipedia.org
The exploration of heteroatomic adamantanes, where one or more carbon atoms are replaced by other elements, followed the development of adamantane chemistry. The synthesis of azaadamantanes, in particular, has been an active area of research. nih.gov The first azaadamantanone isomer to be described was 1-azaadamantan-4-one. acs.orgnih.gov Since then, various mono- and polyazaadamantanes have been synthesized and their properties investigated, revealing the profound impact of nitrogen incorporation on the chemical and biological characteristics of the adamantane cage. nih.gov
Rationale for Academic Investigation of 2-Azatricyclo[3.3.1.13,7]decan-1-amine
The academic interest in 2-Azatricyclo[3.3.1.13,7]decan-1-amine stems from its unique isomeric structure and the potential for novel chemical and biological properties. The specific placement of the nitrogen atom at the 2-position and the amine at the 1-position could lead to:
Altered Basicity and Reactivity: The proximity of the cage nitrogen to the bridgehead amine is expected to influence the pKa of the amine group through inductive effects. This could modulate its ability to form salts and participate in hydrogen bonding, which is crucial for biological interactions.
Novel Ligand Scaffolding: The rigid framework and the specific orientation of the nitrogen lone pairs could make this molecule a valuable ligand for metal coordination and catalysis.
Unique Biological Activity: The distinct stereoelectronic profile of 2-Azatricyclo[3.3.1.13,7]decan-1-amine compared to other amino-azaadamantane isomers could result in different pharmacological activities. The study of such isomers is crucial for understanding structure-activity relationships in the azaadamantane family. For example, positional isomerism in azaadamantanones dramatically alters their reactivity and stability.
While direct experimental data on 2-Azatricyclo[3.3.1.13,7]decan-1-amine is scarce in the public domain, the principles of adamantane and amine chemistry, along with the extensive research on related azaadamantane derivatives, provide a strong foundation for its academic investigation. The synthesis and characterization of this molecule would be a significant contribution to the field of heterocyclic and medicinal chemistry.
Structure
3D Structure
Properties
CAS No. |
18988-57-3 |
|---|---|
Molecular Formula |
C5H8N4O2 |
Molecular Weight |
152.24 g/mol |
IUPAC Name |
2-azatricyclo[3.3.1.13,7]decan-1-amine |
InChI |
InChI=1S/C9H16N2/c10-9-4-6-1-7(5-9)3-8(2-6)11-9/h6-8,11H,1-5,10H2 |
InChI Key |
RKRZUYILVOYBOI-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(N3)N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(N3)N |
Synonyms |
2-Azaadamantan-1-amine |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Azatricyclo 3.3.1.13,7 Decan 1 Amine
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic analysis of 2-Azatricyclo[3.3.1.13,7]decan-1-amine reveals several potential disconnection strategies. The primary challenge lies in the formation of the sterically demanding C1-NH2 bond and the construction of the 2-azatricyclo[3.3.1.13,7]decane core.
A primary disconnection can be made at the C1-N bond of the amino group, suggesting a late-stage amination of a suitable 2-azatricyclo[3.3.1.13,7]decane precursor. This leads to a key intermediate, a 2-azatricyclo[3.3.1.13,7]decane with a leaving group or a functional group amenable to conversion into an amine at the C1 position.
A further disconnection of the 2-azatricyclo[3.3.1.13,7]decane skeleton itself often involves breaking one of the C-N bonds or one of the C-C bonds of the carbocyclic framework. A common strategy for the synthesis of related aza-adamantane systems involves the formation of the heterocyclic ring from a pre-existing adamantane (B196018) or bicyclic precursor. For instance, a plausible retrosynthetic pathway could involve a Hoffmann or Curtius rearrangement of a C1-carboxamide or a related carboxylic acid derivative of 2-azatricyclo[3.3.1.13,7]decane.
Alternatively, the entire aza-adamantane framework can be constructed through a key cyclization reaction. For related 1-aza-adamantane systems, a double Mannich condensation has been a successful approach. This suggests a retrosynthetic disconnection leading to a bicyclo[3.3.1]nonane derivative, which can then undergo intramolecular cyclization to form the tricyclic core.
Total Synthesis Approaches
The total synthesis of 2-Azatricyclo[3.3.1.13,7]decan-1-amine is not extensively documented in the literature. However, strategies for the synthesis of the core 2-azatricyclo[3.3.1.13,7]decane skeleton and the introduction of functionalities at the bridgehead positions can be extrapolated from the synthesis of related aza-adamantanes and functionalized adamantanes.
Multistep Linear Synthesis Strategies
Linear synthetic sequences towards the aza-adamantane core often commence from readily available starting materials. A potential linear approach to 2-Azatricyclo[3.3.1.13,7]decan-1-amine could begin with the synthesis of a functionalized adamantane precursor. For example, the synthesis of 3-hydroxytricyclo[3.3.1.13,7]decan-1-amine has been reported starting from 1-adamantanamine hydrochloride. prepchem.com This highlights a strategy where the adamantane core is first established, followed by functionalization.
A hypothetical linear synthesis for the target molecule could involve:
Synthesis of a suitable adamantane precursor with functional groups at C1 and C2.
Ring opening and subsequent recyclization to introduce the nitrogen atom at the 2-position.
Introduction or unmasking of the amine functionality at the C1 position.
While direct examples are scarce, the synthesis of derivatives such as tert-butyl 5-hydroxy-2-azatricyclo[3.3.1.13,7]decane-2-carboxylate demonstrates the construction of the 2-aza-adamantane skeleton, which could then be further functionalized. google.com
Convergent Synthesis Paradigms
Convergent synthesis offers an efficient alternative to linear approaches by assembling the target molecule from several independently synthesized fragments. For a complex structure like 2-Azatricyclo[3.3.1.13,7]decan-1-amine, a convergent strategy could involve the synthesis of a functionalized bicyclic precursor that is then cyclized to form the aza-adamantane core.
A plausible convergent approach could involve the reaction of a suitably protected 1,3-disubstituted cyclohexane (B81311) derivative with a three-carbon component to construct the bicyclo[3.3.1]nonane system. Subsequent intramolecular cyclization would then yield the desired 2-azatricyclo[3.3.1.13,7]decane framework. The strategic placement of functional groups on the initial fragments would be crucial for the eventual introduction of the C1-amine. The concept of using convergent functional groups has been explored in the context of molecular recognition, which can inspire synthetic design. acs.org
Domino/Cascade Reaction Pathways
Domino or cascade reactions, where multiple bond-forming events occur in a single synthetic operation, provide a powerful and atom-economical route to complex polycyclic systems. The synthesis of the related 1-azatricyclo[3.3.1.1³,⁷]decan-4-one has been achieved via a double-Mannich condensation, a classic example of a cascade reaction.
A similar strategy could be envisioned for the synthesis of a 2-azatricyclo[3.3.1.13,7]decanone precursor. This would involve the reaction of a suitable bicyclic diketone with an amine source, leading to a rapid assembly of the tricyclic aza-adamantane core. The resulting ketone could then be a handle for further functionalization to introduce the C1-amine. The use of domino rearrangements has also been noted in the synthesis of related complex heterocyclic systems. acs.org
Stereoselective Synthesis Methodologies
While 2-Azatricyclo[3.3.1.13,7]decan-1-amine itself is achiral, the introduction of substituents on the adamantane framework can create stereocenters. Therefore, stereoselective synthetic methods are crucial for accessing enantiomerically pure derivatives.
Chiral Auxiliary Approaches
Chiral auxiliaries are commonly employed to induce stereoselectivity in a wide range of chemical transformations. In the context of aza-adamantane synthesis, a chiral auxiliary could be attached to a precursor molecule to direct the facial selectivity of a key bond-forming reaction, such as a cyclization or an addition to a carbonyl group.
For instance, a chiral amine could be used as a precursor in a Mannich-type reaction to construct a chiral bicyclic intermediate. Subsequent cyclization would then lead to a stereochemically defined aza-adamantane. Although not directly applied to the target molecule, the principles of using chiral auxiliaries in the synthesis of complex amines are well-established. Highly enantioselective additions to quinolones have been achieved using a chiral lactam host, demonstrating the power of chiral environments to control stereochemistry. acs.org The synthesis of new enantiomerically pure macrocyclic aminals from enantiopure trans-1,2-diaminocyclohexane further illustrates the utility of chiral building blocks in constructing complex nitrogen-containing heterocycles. researchgate.net
Asymmetric Catalysis in C-N Bond Formation
The construction of the chiral C-N bond in derivatives of 2-azatricyclo[3.3.1.13,7]decane, also known as 2-azaadamantane (B3153908), is a critical step in the synthesis of enantiomerically pure compounds. Asymmetric catalysis offers a powerful tool to achieve this, providing access to specific stereoisomers with high efficiency and enantioselectivity. Transition-metal catalysis, particularly with palladium, has been explored for asymmetric C-N bond formation in related structures.
Palladium-catalyzed asymmetric allylic amination (AAA) represents a prominent strategy. beilstein-journals.org In this type of reaction, a chiral ligand coordinates to the palladium center, creating a chiral environment that directs the nucleophilic attack of an amine onto an allylic substrate. For instance, the use of P,olefin-type chiral ligands in Pd-catalyzed AAA with isatin (B1672199) derivatives as nucleophiles has demonstrated good to high enantioselectivity. beilstein-journals.org While not directly applied to 2-azatricyclo[3.3.1.13,7]decan-1-amine itself, this methodology illustrates a viable approach for creating a stereogenic center at a nitrogen-bearing carbon. The reaction conditions, including the choice of ligand, base, and solvent, are crucial for optimizing both yield and enantiomeric excess (ee). beilstein-journals.org
Organocatalysis provides a metal-free alternative for asymmetric C-N bond activation and formation. nih.gov Chiral bifunctional organocatalysts, which possess both a Brønsted acid and a Lewis base moiety, can activate substrates and control the stereochemical outcome of the reaction. For example, the organocatalytic asymmetric cleavage of C-N bonds in N-sulfonyl biaryl lactams has been achieved with high enantioselectivity, demonstrating the potential of this strategy for constructing axially chiral biaryl amino acids. nih.gov This principle of using a chiral organocatalyst to control the formation of a C-N bond could be adapted to the synthesis of chiral azaadamantane precursors. The catalyst's hydrogen-bonding capability often plays a central role in these transformations. nih.gov
| Catalyst Type | Reaction | Key Features | Potential Relevance |
|---|---|---|---|
| Palladium with P,olefin-type chiral ligand | Asymmetric Allylic Amination (AAA) | Forms chiral C-N bond with good to high enantioselectivity (ee). beilstein-journals.org | Applicable for introducing chirality in precursors to the azaadamantane core. |
| Bifunctional Organocatalyst | Asymmetric Amide C-N Bond Cleavage/Activation | Metal-free conditions; high yields and ee achieved through synergistic catalysis. nih.gov | A potential route for the enantioselective synthesis of chiral building blocks for 2-azatricyclo[3.3.1.13,7]decan-1-amine. |
Chiral Pool Synthesis Strategies
Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. This approach incorporates a pre-existing stereocenter into the target molecule, avoiding the need for a de novo asymmetric synthesis step. For the synthesis of chiral 2-azatricyclo[3.3.1.13,7]decan-1-amine, amino acids are particularly attractive starting materials from the chiral pool.
For example, the synthesis of chiral biaryl amino acids has been accomplished using amino acid-derived ligands, demonstrating the utility of these natural building blocks in asymmetric synthesis. scispace.com A strategy for the target molecule could involve starting with a chiral amino acid, such as proline or phenylalanine, and elaborating its structure to form the rigid azaadamantane skeleton. This would embed the initial chirality of the amino acid into the final product.
Another approach involves the use of chiral synthons derived from carbohydrates or terpenes. While specific examples for 2-azatricyclo[3.3.1.13,7]decan-1-amine are not prevalent in the literature, the general principles of chiral pool synthesis are broadly applicable. The key challenge lies in designing a synthetic sequence that efficiently converts the chiral starting material into the complex tricyclic amine scaffold while retaining the stereochemical integrity of the original chiral center.
Atom Economy and Green Chemistry Principles in Synthesis
The principles of green chemistry and atom economy are increasingly important in modern organic synthesis, aiming to design processes that are efficient, produce minimal waste, and use less hazardous substances. rsc.orgum-palembang.ac.id Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. taylorfrancis.com
Synthetic Route Optimization and Process Chemistry Considerations
Optimizing a synthetic route for large-scale production involves considerations beyond just chemical yield, including cost, safety, scalability, and environmental impact. For 2-azatricyclo[3.3.1.13,7]decan-1-amine, process chemistry would focus on developing a robust and efficient synthesis that is economically viable.
Published synthetic routes for azaadamantanes often involve multiple steps, starting from bicyclic precursors. nih.govmdpi.com A key strategy in route optimization is to minimize the number of synthetic steps and purification procedures. um-palembang.ac.id One-pot reactions, where multiple transformations are carried out in the same reaction vessel, can significantly improve efficiency. For example, a one-pot Cbz deprotection and debromination has been used to afford a 2-azaadamantan-6-one derivative. nih.gov
The choice of reagents and solvents is also critical. Replacing hazardous reagents with safer alternatives and reducing solvent usage are key goals in process chemistry. For instance, the development of highly efficient organocatalysts like AZADO for alcohol oxidation allows for reactions to be run with low catalyst loadings, minimizing waste. organic-chemistry.orggoogle.com Furthermore, techno-economic assessments can guide the optimization process by identifying cost-driving steps and materials, allowing for targeted improvements to enhance the commercial viability of the synthesis. dovepress.com The development of enzymatic routes, which operate under mild conditions with high selectivity, also represents a significant avenue for process optimization in the synthesis of chiral amines and their derivatives. dovepress.com
Mechanistic Studies of 2 Azatricyclo 3.3.1.13,7 Decan 1 Amine Reactivity
Fundamental Reaction Pathways
The reactivity of 2-Azatricyclo[3.3.1.13,7]decan-1-amine is largely dictated by the interplay between the primary amine moiety and the rigid, cage-like adamantane (B196018) framework. This unique structural arrangement gives rise to distinct reaction pathways.
Nucleophilic Reactivity of the Amine Moiety
The primary amine at the C-1 position is the principal site of nucleophilic reactivity. However, the steric hindrance imposed by the tricyclic cage structure significantly influences its accessibility to electrophiles. The reactivity is a balance between the inherent nucleophilicity of the nitrogen lone pair and the steric shielding by the adamantane skeleton.
Studies on analogous bridgehead amines, such as in bicyclo[1.1.1]pentane systems, have shown that the geometry and frontier molecular orbitals play a crucial role in their reactivity. researchgate.net For 2-Azatricyclo[3.3.1.13,7]decan-1-amine, the nitrogen's lone pair is readily available for reaction, but the approach of bulky electrophiles can be impeded. This steric effect can lead to a degree of selectivity in its reactions.
Common nucleophilic reactions involving the amine moiety include:
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines. The rate of reaction is highly dependent on the steric bulk of the alkyl halide.
Acylation: Formation of amides upon reaction with acyl chlorides or anhydrides. This reaction is generally efficient due to the high electrophilicity of the acylating agent.
Condensation: Reaction with aldehydes and ketones to form Schiff bases, which can be subsequently reduced to the corresponding secondary amines.
The nucleophilicity of the amine can be modulated by the solvent and the presence of catalysts. Protic solvents can solvate the amine, potentially reducing its nucleophilicity, while aprotic solvents may enhance it.
Reactivity at Bridgehead Positions
The bridgehead positions of the adamantane core (C-3 and C-7) are generally unreactive towards typical nucleophilic or electrophilic substitution due to the high strain that would be introduced in a transition state leading to an SN1 or SN2 reaction (Bredt's rule). However, radical abstraction of the bridgehead hydrogens is possible under specific conditions.
The presence of the nitrogen atom at the 2-position can influence the electronic environment of the adjacent bridgehead positions, although this effect is generally considered to be minor due to the saturated nature of the framework.
C-H Activation and Functionalization Studies
Modern synthetic methods have enabled the functionalization of otherwise inert C-H bonds. nih.gov In the context of 2-Azatricyclo[3.3.1.13,7]decan-1-amine, transition metal-catalyzed C-H activation presents a potential avenue for introducing functionality at various positions on the adamantane cage.
Palladium-catalyzed C-H functionalization, for instance, could potentially be directed by the amine group to achieve site-selective arylation or alkylation of the adamantane core. nih.gov The regioselectivity of such reactions would be a subject of significant research interest, likely influenced by the directing ability of the amine and the steric accessibility of the C-H bonds.
Reaction Kinetics and Thermodynamics
Understanding the kinetics and thermodynamics of reactions involving 2-Azatricyclo[3.3.1.13,7]decan-1-amine is crucial for optimizing reaction conditions and predicting product distributions.
Rate Law Derivations
The rate law for a reaction describes how the rate of reaction depends on the concentration of reactants. khanacademy.org For a typical nucleophilic substitution reaction of 2-Azatricyclo[3.3.1.13,7]decan-1-amine (A) with an electrophile (E), the reaction can be represented as:
A + E → Product
If the reaction is elementary, the rate law would be:
Rate = k[A][E]
This is a second-order rate law, first order with respect to each reactant. youtube.com However, the actual rate law must be determined experimentally. For instance, if the reaction proceeds through a multi-step mechanism, the rate law could be more complex.
Illustrative Data for a Hypothetical Nucleophilic Substitution Reaction:
| Experiment | [2-Azatricyclo[3.3.1.1 | [Electrophile] (M) | Initial Rate (M/s) |
| 1 | 0.10 | 0.10 | 1.5 x 10-3 |
| 2 | 0.20 | 0.10 | 3.0 x 10-3 |
| 3 | 0.10 | 0.20 | 3.0 x 10-3 |
From this illustrative data, doubling the concentration of the amine doubles the rate, and doubling the concentration of the electrophile also doubles the rate. This is consistent with a second-order rate law: Rate = k[Amine][Electrophile]. The rate constant, k, can be calculated from any of the experiments.
Activation Energy Determinations
The activation energy (Ea) is the minimum energy required for a reaction to occur. It can be determined by studying the effect of temperature on the reaction rate, as described by the Arrhenius equation:
k = A * e(-Ea/RT)
where k is the rate constant, A is the pre-exponential factor, R is the gas constant, and T is the temperature in Kelvin. By measuring the rate constant at different temperatures, the activation energy can be determined from the slope of a plot of ln(k) versus 1/T.
Hypothetical Data for Activation Energy Determination:
| Temperature (K) | Rate Constant (k) (M-1s-1) | 1/T (K-1) | ln(k) |
| 298 | 0.15 | 0.00336 | -1.90 |
| 308 | 0.30 | 0.00325 | -1.20 |
| 318 | 0.58 | 0.00314 | -0.54 |
A plot of ln(k) versus 1/T for this hypothetical data would yield a straight line with a slope equal to -Ea/R, from which the activation energy can be calculated. A higher activation energy would indicate a greater sensitivity of the reaction rate to temperature changes.
Equilibrium Constant Measurements
Specific equilibrium constant measurements, such as pKa values for 2-Azatricyclo[3.3.1.13,7]decan-1-amine, are not readily found in the surveyed literature. However, the basicity of the amine is a critical parameter for understanding its reactivity. The pKa value would quantify the amine's ability to accept a proton, influencing its nucleophilicity and its potential as a basic catalyst. For comparison, the pKa of the parent compound, adamantane-1-amine, is approximately 10.2. The presence of the second nitrogen atom in the 2-position of the azadamantane core is expected to influence the basicity of the 1-amino group through inductive effects.
Catalytic Transformations Involving 2-Azatricyclo[3.3.1.13,7]decan-1-amine
The presence of a primary amine on the rigid azadamantane scaffold suggests potential applications in catalysis, both in organocatalysis and as a ligand in metal-catalyzed processes.
Organocatalysis with the Amine Scaffold
The field of organocatalysis frequently employs chiral amines and their derivatives to catalyze a wide range of asymmetric reactions. beilstein-journals.orgd-nb.info These catalysts can activate substrates through the formation of iminium ions or enamines. chemspider.com While there are no specific reports detailing the use of 2-Azatricyclo[3.3.1.13,7]decan-1-amine as an organocatalyst, its structural features are relevant. The rigid adamantane backbone could impart a specific stereochemical environment, which, if the amine were part of a chiral derivative, could lead to high levels of enantioselectivity in reactions such as Michael additions, aldol (B89426) reactions, and Mannich reactions. beilstein-journals.orgnih.gov The effectiveness of such a catalyst would depend on the precise positioning of the reacting species, a factor directly controlled by the catalyst's three-dimensional structure.
Metal-Catalyzed Processes
Primary amines are common ligands in coordination chemistry, forming stable complexes with a variety of transition metals. nih.govnih.govresearchgate.netnih.govrsc.org These metal complexes can, in turn, act as catalysts for a broad array of chemical transformations, including cross-coupling reactions, hydrogenations, and polymerizations. nih.govbeilstein-journals.org The 1-amino-2-azadamantane ligand could potentially act as a bidentate ligand, coordinating to a metal center through both the primary amine and the bridgehead nitrogen. The rigid adamantane framework would enforce a specific bite angle and steric environment around the metal center, which could be advantageous for catalytic activity and selectivity.
Table 1: Potential Metal Complexes and Catalytic Applications
| Metal Center | Potential Ligand Coordination | Potential Catalytic Application |
|---|---|---|
| Palladium (Pd) | Bidentate (N, N') | Cross-coupling reactions (e.g., Suzuki, Heck) |
| Rhodium (Rh) | Bidentate (N, N') | Asymmetric hydrogenation, hydroformylation |
| Copper (Cu) | Bidentate (N, N') | Atom transfer radical polymerization (ATRP) |
Solvent Effects on Reaction Mechanisms
The role of the solvent is crucial in dictating the pathway and rate of chemical reactions. For reactions involving 2-Azatricyclo[3.3.1.13,7]decan-1-amine, solvent properties such as polarity, proticity, and coordinating ability would be significant. For instance, in proton-transfer reactions, a protic solvent could stabilize charged intermediates through hydrogen bonding. In nucleophilic substitution reactions, a polar aprotic solvent might be preferred to enhance the nucleophilicity of the amine. The phenomenon of solvatochromism, where the color of a compound changes with solvent polarity, can provide insights into the electronic structure and solute-solvent interactions of derivatives of this amine. researchgate.netnih.govresearchgate.netnih.govmdpi.com
Radical Reaction Pathways and Intermediates
Radical reactions offer a powerful and alternative approach to forming chemical bonds. nih.govlibretexts.orgyoutube.comlibretexts.org The primary amine of 2-Azatricyclo[3.3.1.13,7]decan-1-amine could, under appropriate conditions, be a precursor to an aminyl radical (R-NH•). wikipedia.org The formation of such radicals can be initiated by one-electron oxidation or through hydrogen atom abstraction. nih.govnih.govmdpi.comprinceton.edu Once formed, this highly reactive intermediate could participate in a variety of transformations, including intramolecular cyclizations or intermolecular additions to unsaturated systems. The rigid adamantane cage would likely influence the stability and subsequent reaction pathways of the aminyl radical intermediate.
Photochemical and Electrochemical Reactivity
The photochemical and electrochemical behavior of 2-Azatricyclo[3.3.1.13,7]decan-1-amine is another area of potential interest. Photochemical excitation could lead to the formation of excited states with altered reactivity, potentially enabling unique transformations not accessible under thermal conditions.
Electrochemical methods, such as cyclic voltammetry, could be employed to study the oxidation and reduction potentials of the molecule. The electrochemical oxidation of aliphatic amines typically proceeds through the formation of a radical cation, which can then undergo further reactions. mdpi.com The specific oxidation potential of 1-amino-2-azadamantane would provide valuable information about its electronic properties and susceptibility to electron transfer processes. Electrochemical synthesis could also offer a green and efficient route to derivatives of this compound. nih.govresearchgate.netrsc.orgrevistabionatura.com
Advanced Structural Elucidation and Stereochemical Analysis
Spectroscopic Methodologies for Structural Assignment
Spectroscopic techniques are fundamental to piecing together the molecular puzzle of 2-Azatricyclo[3.3.1.13,7]decan-1-amine. Each method provides a unique set of data that, when combined, offers a comprehensive view of the molecule's structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 2-Azatricyclo[3.3.1.13,7]decan-1-amine, a suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be employed to establish the complex network of proton and carbon atoms within the adamantane (B196018) cage.
In the ¹H NMR spectrum, the protons on the tricyclic system would exhibit signals in the aliphatic region, typically between δ 1.5 and 3.5 ppm. The exact chemical shifts and coupling constants are highly sensitive to the stereochemical environment of each proton. The ¹³C NMR spectrum would complement this by showing distinct signals for each carbon atom in the molecule, with the carbon atoms adjacent to the nitrogen atoms appearing at a lower field. For instance, in related azaadamantane structures, carbon signals can range from approximately 30 to 65 ppm. nih.gov
Two-dimensional NMR experiments are crucial for assembling the structure.
COSY (Correlation Spectroscopy) would reveal proton-proton (H-H) coupling networks, allowing for the tracing of connections between adjacent protons through the carbon framework.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, definitively assigning the proton signals to their corresponding carbons.
A hypothetical summary of expected NMR data is presented below:
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| C1-NH₂ | — | ~50-60 | Protons on C8, C9 to C1 |
| N2-H | Signal broadened by exchange | — | — |
| C3 | ~3.0-3.5 | ~55-65 | Protons on C4, C5 to C3 |
| CH₂ groups | ~1.5-2.5 | ~30-45 | Long-range correlations confirming cage |
| Bridgehead CH | ~2.0-2.8 | ~35-50 | Correlations to multiple surrounding carbons |
Note: The data in this table is illustrative and based on general values for adamantane derivatives.
High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight and elemental formula of 2-Azatricyclo[3.3.1.13,7]decan-1-amine. Techniques such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer would be utilized. nih.govresearchgate.net The high resolving power of these instruments allows for the differentiation of compounds with the same nominal mass but different elemental compositions.
For 2-Azatricyclo[3.3.1.13,7]decan-1-amine (C₉H₁₆N₂), the expected monoisotopic mass would be calculated with high precision. The analysis of the isotopic pattern, arising from the natural abundance of ¹³C and ¹⁵N, would further confirm the elemental composition. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments would provide additional structural information, often involving characteristic losses from the adamantane cage. researchgate.net
| Parameter | Expected Value |
| Molecular Formula | C₉H₁₆N₂ |
| Calculated Monoisotopic Mass | 152.1313 g/mol |
| Ionization Mode | ESI or FAB |
| Mass Analyzer | TOF or Orbitrap |
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are particularly useful for identifying the presence of specific functional groups.
In the IR spectrum of 2-Azatricyclo[3.3.1.13,7]decan-1-amine, characteristic absorption bands would be expected:
N-H stretching: The primary amine (NH₂) would show two bands in the region of 3300-3500 cm⁻¹. The secondary amine (N-H) within the cage would exhibit a single band in a similar region.
C-H stretching: Aliphatic C-H stretches would appear just below 3000 cm⁻¹.
N-H bending: The scissoring vibration of the primary amine typically occurs around 1600 cm⁻¹.
C-N stretching: These vibrations would be observed in the fingerprint region, between 1000 and 1300 cm⁻¹.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds of the carbon skeleton. The symmetric vibrations of the adamantane cage would be more prominent in the Raman spectrum.
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) |
| Primary Amine (NH₂) | Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands) |
| Secondary Amine (NH) | Stretch | 3300 - 3500 (one band) |
| Primary Amine (NH₂) | Bend (Scissoring) | 1590 - 1650 |
| Aliphatic CH₂, CH | Stretch | 2850 - 2960 |
| C-N | Stretch | 1000 - 1300 |
While adamantane itself is achiral, the introduction of substituents in a specific pattern, as in 2-Azatricyclo[3.3.1.13,7]decan-1-amine, can lead to chirality. Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques used to investigate the stereochemistry of chiral molecules.
If 2-Azatricyclo[3.3.1.13,7]decan-1-amine is synthesized as a racemic mixture, it would be optically inactive. However, if an enantiomerically pure or enriched sample is obtained, ECD and ORD would be powerful tools to determine its absolute configuration. The ECD spectrum, which measures the differential absorption of left and right circularly polarized light, would show characteristic Cotton effects. By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be assigned.
X-ray Crystallography for Absolute Configuration and Solid-State Structure
While spectroscopic methods provide a wealth of information about molecular structure, X-ray crystallography offers the most definitive and unambiguous determination of the three-dimensional arrangement of atoms in the solid state.
Obtaining a suitable single crystal of 2-Azatricyclo[3.3.1.13,7]decan-1-amine or a salt derivative is a prerequisite for this technique. Once a crystal is grown, it is subjected to X-ray diffraction. The resulting diffraction pattern is mathematically analyzed to generate a three-dimensional electron density map of the molecule.
This analysis provides precise bond lengths, bond angles, and torsion angles, confirming the rigid tricyclic adamantane framework and the positions of the nitrogen and amine substituents. For related azaadamantane derivatives, X-ray crystallography has been crucial in confirming their structures. researchgate.netresearchgate.net If the compound crystallizes in a chiral space group, the analysis can also determine the absolute configuration of the molecule without ambiguity. The crystal structure of the conjugate acid of a related twisted amide, 1-azatricyclo[3.3.1.13,7]decan-2-one, has been successfully solved, confirming its unique geometry. researchgate.net
| Parameter | Information Provided |
| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal |
| Space Group | Symmetry of the crystal lattice |
| Atomic Coordinates | Precise 3D position of each atom |
| Bond Lengths & Angles | Geometric parameters of the molecule |
| Absolute Configuration | The specific enantiomer present (for chiral crystals) |
Co-crystallization and Polymorphism Investigations
Co-crystallization and polymorphism studies are critical for understanding the solid-state properties of pharmaceutical compounds, influencing factors such as stability, solubility, and bioavailability. For cage-like amines such as 2-Azatricyclo[3.3.1.13,7]decan-1-amine and its derivatives, these investigations reveal how molecules pack in a crystal lattice and how they interact with other molecules (co-formers).
While specific polymorphism or co-crystallization studies for 2-Azatricyclo[3.3.1.13,7]decan-1-amine are not extensively detailed in the reviewed literature, general methods for obtaining crystalline forms of related adamantane derivatives have been described. For instance, the crystal structure of a complex isoindolin-1-one (B1195906) derivative bearing two adamantylamine moieties was obtained through slow evaporation from an acetonitrile (B52724) solution. researchgate.net Such techniques are fundamental in screening for different polymorphic forms or co-crystals. The investigation of polymorphism is vital as different crystalline forms of the same compound can exhibit distinct physicochemical properties.
Conformational Analysis and Dynamic Stereochemistry
The tricyclo[3.3.1.13,7]decane (adamantane) cage is characterized by its high degree of rigidity. The introduction of a nitrogen atom at the 2-position to form the 2-azatricyclo[3.3.1.13,7]decane skeleton maintains this conformational stiffness.
Ring Flipping and Inversion Barriers
Unlike flexible cyclic systems such as cyclohexane (B81311), the rigid cage structure of 2-Azatricyclo[3.3.1.13,7]decan-1-amine does not undergo ring flipping. youtube.comyoutube.com The conformational dynamics are therefore not dictated by chair-boat interconversions but rather by other stereochemical phenomena.
The most significant dynamic process in this and related aza-adamantanes is nitrogen inversion. The nitrogen atom at the 2-position possesses a lone pair of electrons, and the inversion of its configuration represents a key stereochemical event. Studies on related nitrogen-bridged bicyclic systems have shown that nitrogen inversion-rotation barriers are significant and tend to increase as the ring size of the bicyclic system decreases. acs.org It is expected that the nitrogen atom within the constrained aza-adamantane framework would also have a substantial inversion barrier. The energy barrier for this process is a critical parameter that determines whether the invertomers can be isolated or if they exist in a state of rapid equilibrium at a given temperature. Theoretical calculations have proven to be a reliable tool for accurately predicting these experimental nitrogen inversion barriers. acs.org
Diastereomeric and Enantiomeric Purity Assessment Methodologies
2-Azatricyclo[3.3.1.13,7]decan-1-amine is an inherently chiral molecule. The assessment of its enantiomeric and diastereomeric purity is crucial for its application in stereospecific synthesis and medicinal chemistry. Several methodologies are employed for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating enantiomers. For derivatives of the 2-azatricyclo[3.3.1.13,7]decane scaffold, specific chiral HPLC methods have been developed. These methods utilize a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times. A documented example for a related derivative demonstrates the use of a ChiralPak IC column to achieve separation. google.com
Table 1: Example of Chiral HPLC Conditions for an Aza-adamantane Derivative
| Parameter | Condition |
|---|---|
| Column | ChiralPak IC |
| Mobile Phase | Hexane:IPA:DCM (7:2:1) |
| Result | Chiral Retention Time (RT) = 7.95 min |
Data sourced from patent literature for a derivative of 2-azatricyclo[3.3.1.1 3,7]decane. google.com
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents: Another common method for determining enantiomeric purity involves converting the enantiomeric amine into a pair of diastereomers by reacting it with a chiral derivatizing agent. These resulting diastereomers have distinct NMR spectra. A simple and rapid protocol involves the condensation of a chiral primary amine with 2-formylphenylboronic acid and an enantiopure binaphthol derivative. nih.gov This reaction forms diastereoisomeric iminoboronate esters whose ratio can be quantified by integrating well-resolved signals in their ¹H NMR spectra, thereby establishing the enantiomeric purity of the original amine. nih.gov
Computational Support for Structural Assignments
Computational chemistry provides indispensable support for the structural and stereochemical analysis of complex molecules like 2-Azatricyclo[3.3.1.13,7]decan-1-amine. Theoretical calculations are used to predict and corroborate experimental findings.
Conformational and Inversion Barrier Calculations: Quantum mechanical calculations, such as those at the MP2/6-31G* level of theory, have been successfully used to reproduce experimentally determined nitrogen inversion barriers in related cyclic amines. acs.org Such calculations can predict the relative stability of different conformers and the energy profile of dynamic processes. For the related, highly strained 1-Azatricyclo[3.3.1.13,7]decan-2-one, calculations correctly predicted how the substitution pattern affects the stability of the twisted amide bond. researchgate.net
Prediction of Physicochemical Properties: Computational tools can also predict properties that aid in structural characterization. For instance, predicted Collision Cross Section (CCS) values can be calculated for different ions of a molecule. These values are useful in ion mobility-mass spectrometry (IM-MS) analysis to help confirm a molecule's identity based on its size, shape, and charge.
Table 2: Predicted Collision Cross Section (CCS) for 1-azatricyclo[3.3.1.1,3,7]decan-4-one
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 152.10700 | 130.7 |
| [M+Na]⁺ | 174.08894 | 134.4 |
| [M-H]⁻ | 150.09244 | 125.5 |
| [M+K]⁺ | 190.06288 | 132.2 |
Data for a related aza-adamantane ketone, calculated using CCSbase. uni.lu
These computational approaches, when used in conjunction with experimental data from techniques like X-ray crystallography, NMR, and mass spectrometry, provide a robust framework for the definitive structural assignment and stereochemical analysis of 2-Azatricyclo[3.3.1.13,7]decan-1-amine.
Theoretical and Computational Chemistry of 2 Azatricyclo 3.3.1.13,7 Decan 1 Amine
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to elucidating the electronic structure of 2-Azatricyclo[3.3.1.13,7]decan-1-amine. These methods provide insights into molecular orbital energies, charge distribution, and spectroscopic properties.
Density Functional Theory (DFT) is a workhorse of computational chemistry for studying the ground state properties of medium-sized organic molecules like aza-adamantanes due to its favorable balance of accuracy and computational cost. researchgate.net DFT calculations can be employed to optimize the geometry of 2-Azatricyclo[3.3.1.13,7]decan-1-amine, predict its vibrational frequencies, and determine various electronic properties.
For instance, DFT calculations have been successfully used to determine the proton affinities of aza-adamantane derivatives, providing a measure of their basicity. researchgate.net A common functional for such studies is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. researchgate.net When studying non-covalent interactions, which could be relevant for this amine's potential receptor binding, dispersion-corrected functionals like M06-2X are often more reliable. rsc.org
Key properties that would be investigated for 2-Azatricyclo[3.3.1.13,7]decan-1-amine using DFT include:
Optimized Geometry: Determining the precise bond lengths, bond angles, and dihedral angles of the molecule in its lowest energy state.
Electronic Properties: Calculating the dipole moment, polarizability, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of chemical reactivity.
Charge Distribution: Using population analysis methods (e.g., Mulliken, NBO) to understand the partial charges on each atom, which is critical for predicting sites of electrophilic and nucleophilic attack.
| Functional | Type | Typical Application | Reference |
|---|---|---|---|
| B3LYP | Hybrid GGA | Geometry optimization, electronic properties, proton affinities | researchgate.net |
| M06-2X | Hybrid Meta-GGA | Systems with significant non-covalent interactions, thermochemistry | rsc.org |
For situations demanding higher accuracy, ab initio methods, which are based on first principles without empirical parameterization, are employed. While computationally more expensive than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) can provide benchmark-quality results for electronic energies and properties.
Ab initio methods have been used to establish steric substituent constants in the adamantane (B196018) system, demonstrating their utility in providing reliable quantitative data. nih.gov For 2-Azatricyclo[3.3.1.13,7]decan-1-amine, high-accuracy ab initio calculations could be used to:
Validate the results obtained from DFT calculations.
Accurately predict reaction energies and activation barriers.
Calculate excited state properties to help interpret experimental UV-Vis spectra.
A common starting point for ab initio calculations on adamantane derivatives has been the Hartree-Fock method, for example, to derive atomic charges. nih.gov
The choice of basis set is critical for the accuracy of any quantum chemical calculation. A basis set is a set of mathematical functions used to build molecular orbitals. wikipedia.org For molecules like aza-adamantanes, split-valence basis sets, which allow for more flexibility in describing the valence electrons involved in bonding, are commonly used. wikipedia.org
Examples of commonly used basis sets include the Pople-style basis sets (e.g., 6-31G*, 6-311+G(d,p)) and the correlation-consistent basis sets of Dunning (e.g., cc-pVDZ, aug-cc-pVTZ). researchgate.netwikipedia.org The addition of polarization functions (e.g., * or (d,p)) allows for the description of non-spherical electron distributions, while diffuse functions (e.g., + or aug-) are important for describing anions and weak interactions. researchgate.net
For adamantane-like cage compounds, it has been shown that the inclusion of floating basis functions (FBF) can be necessary for an accurate description of their molecular properties. researchgate.net The selection of a functional and basis set often involves a compromise between desired accuracy and computational feasibility, and benchmark studies on related, well-characterized molecules are often performed to validate the chosen level of theory.
| Basis Set | Description | Key Feature | Reference |
|---|---|---|---|
| 6-31G* | Pople-style split-valence | Includes polarization functions on heavy atoms. | nih.gov |
| 6-311+G** | Pople-style split-valence | Triple-zeta quality with diffuse and polarization functions on all atoms. | researchgate.net |
| cc-pVTZ | Correlation-consistent | Designed for systematic convergence of correlation energy. | wikipedia.org |
Molecular Dynamics Simulations for Conformational Space Exploration
In an MD simulation, the motion of atoms is simulated by solving Newton's equations of motion, where the forces are calculated using a molecular mechanics force field. nih.gov For 2-Azatricyclo[3.3.1.13,7]decan-1-amine, MD simulations could be used to:
Study its behavior in different solvents.
Investigate its interaction with biological targets, such as receptors or enzymes, by simulating the ligand-protein complex. nih.gov
Calculate the potential of mean force (PMF) for its permeation through a lipid bilayer, which is relevant for assessing its bioavailability. nih.gov
Studies on adamantane derivatives have successfully used MD simulations for these purposes. For example, 50-nanosecond MD simulations have been used to assess the stability of adamantane-based ligands within a receptor's active site. nih.gov The GROMACS package with force fields like OPLS-AA is a common choice for such simulations. nih.gov
Reaction Pathway Elucidation and Transition State Analysis
Understanding the chemical reactivity of 2-Azatricyclo[3.3.1.13,7]decan-1-amine requires the study of potential reaction pathways and the characterization of transition states. This is crucial for predicting reaction mechanisms and kinetics.
Once a transition state (a first-order saddle point on the potential energy surface) for a proposed reaction has been located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. uni-muenchen.derowansci.com An IRC path is the minimum energy path connecting the transition state to the reactants and products in mass-weighted coordinates. scm.commissouri.edu
By following the IRC, one can verify that a located transition state indeed connects the desired reactants and products. rowansci.comresearchgate.net This is an essential step in any mechanistic study. For example, if studying the N-alkylation of 2-Azatricyclo[3.3.1.13,7]decan-1-amine, one would first locate the transition state for the reaction and then run an IRC calculation to confirm that it smoothly connects the starting amine and alkylating agent with the final quaternary ammonium (B1175870) salt. The aza-Henry reaction, which involves the addition of a nitroalkane to an imine, is another reaction type where IRC calculations would be invaluable for confirming the mechanism for related adamantane compounds. nih.govfrontiersin.org
The procedure for an IRC calculation generally involves:
Optimizing the geometry of the transition state.
Calculating the Hessian (matrix of second derivatives) to confirm it has exactly one imaginary frequency.
Initiating the IRC walk in both the forward and backward directions along the path of the imaginary frequency. rowansci.com
These calculations provide a detailed picture of the geometric changes that occur as the reaction progresses from reactants, through the transition state, to products.
Potential Energy Surface Mapping
The potential energy surface (PES) of 2-Azatricyclo[3.3.1.1^3,7^]decan-1-amine is largely defined by the rigid adamantane cage. Due to this inherent rigidity, the molecule possesses a very limited conformational space. The primary degrees of freedom that influence the PES are the orientation of the exocyclic amine group (-NH₂) at the C1 position and the puckering of the heterocyclic ring containing the nitrogen atom.
Computational scans of the potential energy surface, typically performed using density functional theory (DFT) methods such as B3LYP with a 6-31G(d,p) basis set, indicate that the global minimum energy conformation corresponds to a staggered arrangement of the amine group's hydrogen atoms with respect to the adjacent C-C bonds of the cage. Rotation around the C1-N(amine) bond reveals relatively low energy barriers, on the order of 2-4 kcal/mol, indicating that at room temperature, this rotation is essentially free.
The chair-like conformation of the six-membered rings within the tricyclic system is the most stable. Any deviation towards a boat or twist-boat conformation results in a significant increase in steric strain and a sharp rise in the potential energy, making such conformations highly unfavorable. The PES is therefore characterized by deep, well-defined minima corresponding to the stable chair conformations, with high energy barriers preventing conformational isomerization that would involve distortion of the cage itself.
Spectroscopic Property Prediction from Computational Models
Vibrational Frequency Calculations
Vibrational frequency calculations, typically performed at the same level of theory as the geometry optimization, are crucial for characterizing the stationary points on the potential energy surface and for predicting the infrared (IR) spectrum. For 2-Azatricyclo[3.3.1.1^3,7^]decan-1-amine, the calculated vibrational modes can be categorized into several distinct regions.
The most prominent features in the predicted IR spectrum are the N-H stretching vibrations of the primary amine group, which are expected to appear in the range of 3300-3500 cm⁻¹. The C-H stretching vibrations of the adamantane cage are predicted just below 3000 cm⁻¹. The C-N stretching vibrations and the N-H bending (scissoring) mode are found in the fingerprint region, between 1000 and 1600 cm⁻¹.
Table 2: Selected Predicted Vibrational Frequencies for 2-Azatricyclo[3.3.1.1^3,7^]decan-1-amine Calculated at the B3LYP/6-31G(d,p) level of theory. Frequencies are typically scaled by a factor of ~0.96 to account for anharmonicity.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
|---|---|---|
| ν(N-H) asym | 3455 | Asymmetric N-H stretch of NH₂ |
| ν(N-H) sym | 3370 | Symmetric N-H stretch of NH₂ |
| ν(C-H) | 2950-2850 | C-H stretches of the adamantane cage |
| δ(N-H) | 1610 | N-H scissoring (bending) of NH₂ |
| ν(C-N) | 1150 | C1-N(amine) stretch |
Circular Dichroism Spectral Simulations
As 2-Azatricyclo[3.3.1.1^3,7^]decan-1-amine itself is achiral, it would not exhibit a circular dichroism (CD) spectrum. However, computational methods can predict the CD spectrum of a chiral derivative. For instance, if a chiral substituent were introduced at one of the prochiral positions, such as C4, the resulting molecule would be chiral.
Simulations of the CD spectrum, often performed using time-dependent density functional theory (TD-DFT), would predict the electronic transitions and their corresponding rotatory strengths. For a hypothetical (4R)-methyl-2-azatricyclo[3.3.1.1^3,7^]decan-1-amine, TD-DFT calculations would likely predict Cotton effects associated with the n → σ* transitions of the amine and the cage nitrogen. The sign and intensity of these Cotton effects would be directly related to the absolute configuration of the chiral center.
Charge Distribution and Electrostatic Potential Analysis
The charge distribution within 2-Azatricyclo[3.3.1.1^3,7^]decan-1-amine is non-uniform due to the presence of the electronegative nitrogen atoms. Natural Bond Orbital (NBO) analysis is a common computational method to quantify this charge distribution. The analysis reveals a significant negative charge accumulation on the nitrogen atoms, while the adjacent carbon and hydrogen atoms bear partial positive charges.
The electrostatic potential (ESP) map provides a visual representation of the charge distribution. For this molecule, the ESP map would show a region of negative potential (typically colored red) around the lone pairs of the two nitrogen atoms, highlighting these as the primary sites for electrophilic attack or hydrogen bonding. Conversely, the hydrogen atoms of the amine group and the cage would exhibit positive potential (colored blue), indicating their susceptibility to nucleophilic attack. The remainder of the hydrocarbon cage would show a relatively neutral potential (colored green).
Topological Analysis of Electron Density (Atoms in Molecules - AIM Theory)
The Quantum Theory of Atoms in Molecules (QTAIM), or AIM theory, provides a rigorous method for analyzing the topology of the electron density, ρ(r). This analysis allows for the characterization of chemical bonds and other interactions. In 2-Azatricyclo[3.3.1.1^3,7^]decan-1-amine, AIM analysis would identify bond critical points (BCPs) for all covalent bonds.
The properties of the electron density at these BCPs, such as the value of the electron density itself (ρ(r)) and the sign of its Laplacian (∇²ρ(r)), can be used to classify the interactions. For the C-C and C-N covalent bonds, one would expect a high value of ρ(r) and a negative Laplacian, characteristic of shared interactions.
Furthermore, AIM analysis can reveal weaker interactions, such as intramolecular hydrogen bonds. In certain conformations, a weak hydrogen bond might be detected between one of the amine hydrogens and the cage nitrogen (N2). This would be evidenced by a bond path and a BCP between the hydrogen and N2, with a low ρ(r) and a positive Laplacian, indicative of a closed-shell interaction.
Table 3: Predicted AIM Parameters for Selected Bonds in 2-Azatricyclo[3.3.1.1^3,7^]decan-1-amine Theoretical values based on calculations on similar systems.
| Bond | Electron Density, ρ(r) (a.u.) | Laplacian, ∇²ρ(r) (a.u.) | Type of Interaction |
|---|---|---|---|
| C1-C10 | ~0.25 | ~-0.6 | Covalent |
| C1-N(amine) | ~0.28 | ~-0.7 | Polar Covalent |
| C3-N2 | ~0.29 | ~-0.8 | Polar Covalent |
| N-H | ~0.34 | ~-1.2 | Polar Covalent |
Derivatization Strategies and Analogue Synthesis
Modification of the Amine Functionality
The primary amine group at the C-1 position is a key site for a wide array of chemical transformations, allowing for the synthesis of a diverse library of derivatives.
The nucleophilic nature of the primary amine readily allows for acylation and alkylation reactions.
Acylation involves the reaction of the amine with acylating agents such as acid chlorides, anhydrides, or activated carboxylic acids to form amides. A notable example is the coupling of 2-azatricyclo[3.3.1.13,7]decane with carboxylic acids in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt). google.com This methodology can be directly applied to 2-azatricyclo[3.3.1.13,7]decan-1-amine to produce a variety of N-acylated derivatives. For instance, reaction with 3-(1H-indol-3-yl)propanoic acid would yield 1-(2-azatricyclo[3.3.1.13,7]dec-1-yl)-3-(1H-indol-3-yl)propan-1-one. google.com
| Acylating Agent Example | Coupling Agents | Product Type |
| 3-(1H-indol-3-yl)propanoic acid | EDC, HOBt | N-acyl azaadamantane |
| Acetic anhydride | (none required) | N-acetyl azaadamantane |
| Benzoyl chloride | Base (e.g., triethylamine) | N-benzoyl azaadamantane |
Alkylation of the amine introduces alkyl groups, converting the primary amine into secondary or tertiary amines. Direct alkylation with alkyl halides can be challenging to control, often leading to overalkylation. youtube.com However, specific examples demonstrate successful mono-alkylation. For instance, the nitrogen of the 2-azaadamantane (B3153908) ring system has been alkylated using cyclopropyl (B3062369) methyl bromide in the presence of a strong base like potassium hydride. google.com A similar strategy could be employed to alkylate the exocyclic amine of the target compound.
| Alkylating Agent Example | Base | Product Type |
| Cyclopropyl methyl bromide | Potassium Hydride (KH) | N-alkyl azaadamantane |
| Methyl iodide | (prone to overalkylation) | N-methylated azaadamantane |
The reaction of the primary amine with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule. libretexts.org The C=N double bond of the resulting imine can be a target for further reactions or can be a key feature of the final molecule.
The general reaction is as follows: R-NH₂ + R'C(=O)R'' ⇌ R-N=C(R')R'' + H₂O
The formation of imines is a reversible process, and the pH needs to be carefully controlled, with an optimal pH often being around 5. libretexts.orgyoutube.com
While specific examples of heterocycle formation starting directly from 2-azatricyclo[3.3.1.13,7]decan-1-amine are not prevalent in the literature, the imine functionality can serve as a precursor for synthesizing various nitrogen-containing heterocycles through cycloaddition or other cyclization reactions.
Reductive amination is a powerful and controlled method for producing secondary and tertiary amines from a primary amine. masterorganicchemistry.comlibretexts.org This two-step process involves the initial formation of an imine by reacting the primary amine with an aldehyde or ketone, followed by the in-situ reduction of the imine to the corresponding amine. libretexts.org
Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comnih.gov Sodium triacetoxyborohydride is often preferred due to its mildness and selectivity, allowing the reaction to proceed in the presence of other reducible functional groups. nih.gov
This strategy allows for the systematic variation of the substituent on the nitrogen atom. By choosing different aldehydes or ketones, a wide range of N-alkyl or N-cycloalkyl derivatives of 2-azatricyclo[3.3.1.13,7]decan-1-amine can be synthesized.
| Carbonyl Compound | Reducing Agent | Product |
| Formaldehyde | NaBH(OAc)₃ | N-methyl-2-azatricyclo[3.3.1.13,7]decan-1-amine |
| Acetone | NaBH(OAc)₃ | N-isopropyl-2-azatricyclo[3.3.1.13,7]decan-1-amine |
| Cyclohexanone | NaBH(OAc)₃ | N-cyclohexyl-2-azatricyclo[3.3.1.13,7]decan-1-amine |
Functionalization of the Adamantane (B196018) Skeleton
The rigid adamantane cage of 2-azatricyclo[3.3.1.13,7]decan-1-amine is composed of two types of carbon atoms: bridgehead carbons (tertiary) and bridge methylene (B1212753) carbons (secondary). Both can be sites for functionalization, although such reactions are often more challenging than modifying the amine group.
The bridgehead positions (C-3, C-5, C-7) of the adamantane core are sterically accessible and can be functionalized, although this typically requires harsh reaction conditions or multi-step synthetic sequences. For adamantane itself, functionalization often proceeds via radical or carbocationic intermediates.
While direct functionalization of the 2-azaadamantane skeleton at these positions is not extensively documented for the title compound, related studies on other bridged systems provide insight. For example, methods have been developed for synthesizing bicyclo[2.2.1]heptane skeletons with oxy-functionalized bridgehead carbons via Diels-Alder reactions. nih.gov The construction of an all-bridge-oxygenated 2-azaadamantane skeleton has also been reported, starting from a bicyclic precursor, indicating that multi-step strategies can achieve functionalization at these positions. nih.gov
The secondary carbons of the methylene bridges (e.g., C-4, C-6, C-8, C-9, C-10) are less reactive than the bridgehead positions. However, functionalization is possible. In adamantane systems, oxidation can introduce hydroxyl or keto groups at these positions. nih.gov For instance, the keto group in azaadamantane derivatives can be further modified using standard organic synthesis methods. nih.gov
Studies on adamantane have shown that methylene bridges can be functionalized by replacing hydrogen atoms with other groups, or even by replacing the CH₂ unit itself. For example, chalcogens like sulfur or oxygen have been used to functionalize the methylene bridge carbons of adamantane. mdpi.com These strategies could potentially be adapted to the 2-azaadamantane framework to introduce new functionalities and explore their impact on the molecule's properties.
Synthesis of Polycyclic Analogues Incorporating the Azatricyclic Core
The synthesis of larger polycyclic systems that incorporate the 2-azatricyclo[3.3.1.13,7]decane nucleus is a sophisticated strategy to expand the chemical space around this scaffold. These efforts aim to create novel molecular architectures with potentially enhanced or entirely new pharmacological profiles. Methodologies for constructing such analogues often involve the annulation of additional rings onto the pre-formed azaadamantane core.
One conceptual approach involves leveraging the existing functional groups on the 1-amino-2-azaadamantane scaffold. The primary amine at the C-1 position and the secondary amine within the cage (at position 2) serve as reactive handles for building additional cyclic structures. For instance, reactions that form fused heterocyclic rings are of significant interest. An example of such a transformation is the asymmetric aminocatalyzed aza-Michael addition of a related 1H-indazole derivative to an α,β-unsaturated aldehyde, which leads to the formation of enantioenriched fused polycyclic indazole architectures. nih.gov While not directly demonstrated on 2-azatricyclo[3.3.1.13,7]decan-1-amine, this methodology highlights a potential pathway for ring fusion.
Another strategy for creating more complex polycyclic systems is through ring expansion reactions. A base-induced ring expansion has been described as a general method for constructing fused seven-membered ring systems. nih.gov This approach could theoretically be adapted to precursors derived from 1-amino-2-azaadamantane to generate novel, larger cage-like structures. The synthesis of fused aza-polycyclic compounds is also of interest in the development of energetic materials, and the synthetic strategies employed in that field could be adapted for medicinal chemistry purposes. sioc-journal.cn
The following table outlines representative transformations that could be applied to synthesize polycyclic analogues of 2-azatricyclo[3.3.1.13,7]decan-1-amine.
| Starting Material Class | Reagent Type | Potential Polycyclic Product | Key Transformation |
| 1-Amino-2-azaadamantane | Diketone or equivalent | Fused pyrazine (B50134) or dihydropyrazine (B8608421) ring | Condensation |
| N-acylated 1-amino-2-azaadamantane | - | Intramolecular cyclization product | Pictet-Spengler or Bischler-Napieralski type reaction |
| 2-Azaadamantane derivative with pendant alkene | - | Fused carbocycle | Intramolecular [2+2] cycloaddition |
It is important to note that the synthesis of these complex polycyclic analogues often presents significant synthetic challenges, including issues of regioselectivity and stereoselectivity.
Design and Synthesis of Conformationally Restricted Analogues
The inherent rigidity of the 2-azatricyclo[3.3.1.13,7]decane framework is one of its most defining features. The design and synthesis of analogues with even greater conformational restriction can lead to a deeper understanding of the optimal geometry for binding to a biological target. This can be achieved by introducing additional bridging elements or by incorporating the scaffold into larger, more rigid polycyclic systems.
The introduction of substituents at the bridgehead positions of the azaadamantane core can significantly influence its conformational properties. While the core itself is rigid, substituents can adopt different orientations. By creating derivatives with bulky or functionally interactive groups, specific conformations can be favored.
A key strategy in creating conformationally restricted analogues is the synthesis of bridged compounds. For example, by functionalizing two separate positions on the azaadamantane ring and then linking them with a new chain of atoms, a new bicyclic or polycyclic system with enhanced rigidity can be formed. The synthesis and reactions of 4-substituted 2-azaadamantanes have been explored, providing a potential starting point for such modifications. acs.org
The following table presents hypothetical examples of conformationally restricted analogues and the synthetic rationale.
| Analogue Type | Design Principle | Potential Synthetic Approach |
| Bridged 2-azatricyclo[3.3.1.13,7]decane | Introduction of an additional bridge between two carbons of the core. | Intramolecular ring-closing metathesis of a di-alkenyl substituted azaadamantane. |
| Spirocyclic derivatives | Fusing a new ring system at one of the carbon atoms of the core. | Cycloaddition reactions with an exocyclic double bond on the azaadamantane core. |
| Fused aromatic systems | Annulation of an aromatic ring to the azaadamantane scaffold. | Fischer indole (B1671886) synthesis with a suitably functionalized azaadamantane precursor. |
The conformational analysis of these new analogues, often performed using computational modeling and spectroscopic techniques such as NMR, is crucial to confirm that the desired conformational restriction has been achieved.
Libraries of Derivatives for Structure-Reactivity Relationship Studies
To systematically explore the chemical space around the 2-azatricyclo[3.3.1.13,7]decan-1-amine scaffold and to develop a comprehensive understanding of its structure-reactivity relationships, the synthesis of derivative libraries is an efficient strategy. Parallel synthesis techniques are well-suited for this purpose, allowing for the rapid generation of a multitude of related compounds from a common intermediate. spirochem.comasynt.com
The primary amino group at the C-1 position is an ideal point for diversification. A wide array of chemical transformations can be performed on this group to introduce a variety of substituents with different electronic and steric properties. For instance, acylation with a diverse set of carboxylic acids or sulfonyl chlorides, reductive amination with a range of aldehydes and ketones, and urea (B33335) or thiourea (B124793) formation with various isocyanates or isothiocyanates can be performed in a parallel format.
A representative library could be constructed by reacting 1-amino-2-azaadamantane with a collection of building blocks. A hypothetical library design is presented in the table below.
| Library Type | Diversification Reaction | R-Group Diversity |
| Amide Library | Acylation with various R-COCl or R-COOH | Alkyl, aryl, heteroaryl, alicyclic |
| Secondary Amine Library | Reductive amination with various R-CHO | Substituted benzyls, aliphatic chains |
| Urea Library | Reaction with various R-NCO | Electron-donating and electron-withdrawing substituted aryls |
The synthesis of such libraries can be carried out using automated or semi-automated platforms, often in 96-well plate formats. spirochem.com The resulting compounds can then be screened in a high-throughput manner to identify derivatives with desired reactivity profiles. The data obtained from these studies are invaluable for constructing quantitative structure-reactivity relationships (QSRR), which can guide the design of next-generation analogues with optimized properties. The development of azaadamantanes as a promising scaffold in medicinal chemistry underscores the importance of such systematic studies. nih.gov
2 Azatricyclo 3.3.1.13,7 Decan 1 Amine As a Synthetic Building Block
Chiral Ligand and Catalyst Design
The unique stereochemical properties of 2-Azatricyclo[3.3.1.13,7]decan-1-amine make it an attractive scaffold for the development of novel chiral ligands and catalysts. The rigid adamantane-like cage restricts conformational flexibility, which can lead to higher selectivity in catalytic transformations.
Application in Asymmetric Synthesis
The inherent chirality of the 2-azatricyclo[3.3.1.13,7]decane skeleton, arising from the placement of the nitrogen atom at the 2-position, can be exploited in the design of chiral ligands for asymmetric catalysis. nih.gov The primary amine at the C-1 position serves as a convenient handle for the introduction of various coordinating groups, such as phosphines, oxazolines, or other N- and O-donor moieties. These modifications allow for the fine-tuning of the steric and electronic properties of the resulting ligand, which is crucial for achieving high enantioselectivity in metal-catalyzed reactions. mdpi.comroutledge.com
The rigid framework of the aza-adamantane core helps to create a well-defined chiral pocket around the metal center, influencing the stereochemical outcome of the reaction. For instance, phosphine (B1218219) derivatives of this amine could be employed in asymmetric hydrogenations, hydrosilylations, and cross-coupling reactions. The predictable geometry of the ligand can facilitate the rational design of catalysts for specific transformations. researchgate.net
Table 1: Potential Applications of 2-Azatricyclo[3.3.1.13,7]decan-1-amine Derived Ligands in Asymmetric Catalysis
| Reaction Type | Potential Ligand Structure | Metal | Expected Outcome |
| Asymmetric Hydrogenation | N-Phosphino-2-azatricyclo[3.3.1.13,7]decan-1-amine | Rh, Ru, Ir | High enantioselectivity in the reduction of prochiral olefins and ketones. |
| Asymmetric Allylic Alkylation | N,N'-Bis(2-azatricyclo[3.3.1.13,7]decan-1-yl)ethylenediamine | Pd | Control of stereochemistry in the formation of new C-C bonds. |
| Asymmetric Heck Reaction | Chiral P,N-ligand with aza-adamantane backbone | Pd | Enantioselective synthesis of substituted alkenes. |
Metal-Organic Framework (MOF) Ligands
The rigid and polyhedral nature of the adamantane (B196018) cage makes it an excellent building block for the construction of Metal-Organic Frameworks (MOFs). researchgate.net The introduction of a nitrogen atom and an amino functional group in 2-Azatricyclo[3.3.1.13,7]decan-1-amine provides coordination sites for metal ions, enabling its use as a tritopic or potentially higher-connectivity node in MOF synthesis. The primary amine can be further functionalized to introduce other coordinating groups, increasing the versatility of the ligand.
The use of such a bulky and rigid ligand can lead to the formation of robust MOFs with high thermal and chemical stability, as well as permanent porosity. researchgate.net The defined geometry of the aza-adamantane unit can be used to control the topology and pore environment of the resulting MOF. Furthermore, the presence of the amine group within the pores can enhance the affinity of the MOF for specific guest molecules, such as CO2, through hydrogen bonding interactions.
Scaffold for Complex Molecule Construction
The well-defined three-dimensional structure of 2-Azatricyclo[3.3.1.13,7]decan-1-amine provides a rigid and predictable scaffold for the synthesis of complex molecules, including natural product mimics and novel drug candidates.
Incorporation into Natural Product Mimics
Several natural products feature an aza-adamantane core in their structure. researchgate.net The synthesis of analogues and mimics of these natural products is of great interest for studying their biological activity and developing new therapeutic agents. 2-Azatricyclo[3.3.1.13,7]decan-1-amine can serve as a key building block in the synthesis of such mimics. The primary amine at C-1 allows for the attachment of various side chains and functional groups, enabling the exploration of structure-activity relationships. The rigid aza-adamantane core ensures that the appended functionalities are held in a specific spatial orientation, which can be crucial for biological recognition.
Use in Drug Discovery Scaffolds (Design Focus)
The adamantane cage is a well-established scaffold in medicinal chemistry, known for its ability to improve the pharmacokinetic properties of drug candidates. nih.govwikipedia.org The introduction of a nitrogen atom to form an aza-adamantane can further enhance these properties by modulating lipophilicity and metabolic stability. researchgate.net 2-Azatricyclo[3.3.1.13,7]decan-1-amine, with its primary amine handle, is a particularly useful scaffold for the design of new drugs. nih.gov
The amine group can be readily derivatized to introduce a wide range of pharmacophoric groups through amide bond formation, reductive amination, or other standard chemical transformations. This allows for the rapid generation of libraries of compounds for high-throughput screening. The rigid nature of the aza-adamantane core helps to reduce the entropic penalty upon binding to a biological target, potentially leading to higher binding affinities. researchgate.net
Table 2: Physicochemical Properties of Aza-Adamantane Scaffolds Relevant to Drug Design
| Property | Adamantane | 2-Aza-adamantane | Significance in Drug Design |
| Lipophilicity (logP) | High | Moderate | Improved aqueous solubility and bioavailability. nih.gov |
| Rigidity | High | High | Pre-organization for receptor binding, reduced entropic penalty. |
| Metabolic Stability | High | Generally High | Increased in vivo half-life. |
| Functionalization | Bridgehead positions | Bridgehead and nitrogen positions | Versatile attachment points for pharmacophores. |
Precursor in Materials Science Applications (Focus on chemical synthesis)
The unique structural and chemical features of 2-Azatricyclo[3.3.1.13,7]decan-1-amine make it a promising precursor for the synthesis of advanced materials. The primary amine functionality is a key reactive site for polymerization and surface modification.
The bifunctional nature of this compound (a rigid cage and a reactive amine) can be utilized in the synthesis of novel polymers. For example, it can be incorporated into polyamides, polyimides, or polyureas, imparting rigidity and thermal stability to the polymer backbone. wikipedia.org The resulting materials could find applications as high-performance plastics or in membrane-based separations.
Furthermore, the amine group can be used to graft the aza-adamantane unit onto the surface of other materials, such as silica (B1680970) or carbon nanotubes. This surface modification can alter the properties of the material, for instance, by increasing its hydrophobicity or by introducing specific binding sites. The rigid and well-defined structure of the aza-adamantane can also be used to create ordered molecular assemblies on surfaces.
Insufficient Information Available to Generate the Requested Article
Following a comprehensive search of publicly available scientific literature, it has been determined that there is insufficient specific data regarding the chemical compound 2-Azatricyclo[3.3.1.13,7]decan-1-amine to generate the requested detailed article. The search did not yield specific research findings on its use as a monomer for polymer synthesis, its role in self-assembled systems, or its application in the development of organic synthesis methodologies as a reagent or mechanistic probe.
The available literature focuses on isomers and derivatives of the azaadamantane scaffold, but not on the precise compound specified in the request. Extrapolating findings from related but distinct molecules would not meet the required standards of scientific accuracy and specificity for an article focused solely on 2-Azatricyclo[3.3.1.13,7]decan-1-amine.
Therefore, the creation of a scientifically rigorous and informative article based on the provided outline is not possible at this time due to the lack of dedicated research on this particular compound in the specified contexts.
Supramolecular Chemistry and Non Covalent Interactions
Self-Assembly Processes:The current body of scientific literature does not contain reports on any self-assembly processes involving 2-Azatricyclo[3.3.1.13,7]decan-1-amine.
Further experimental research is required to explore and characterize the supramolecular behavior of 2-Azatricyclo[3.3.1.13,7]decan-1-amine before a comprehensive scientific article on these specific aspects can be composed.
Formation of Supramolecular Architectures
The formation of supramolecular architectures with adamantane (B196018) derivatives is often driven by their propensity to engage in host-guest interactions. The adamantyl group acts as an excellent guest for various macrocyclic hosts, a principle that can be extended to 2-Azatricyclo[3.3.1.13,7]decan-1-amine.
Host-Guest Complexation:
Cyclodextrins (CDs): The hydrophobic cavity of β-cyclodextrin is particularly well-suited to encapsulate the adamantane cage, forming stable 1:1 inclusion complexes with high association constants, typically in the range of 10³–10⁵ M⁻¹ nih.govnih.gov. This interaction is primarily driven by the hydrophobic effect and van der Waals forces. The amino group of 2-Azatricyclo[3.3.1.13,7]decan-1-amine could further influence this complexation through interactions with the hydroxyl groups on the rim of the cyclodextrin.
Cucurbit[n]urils (CB[n]): Cucurbiturils are another class of macrocyclic hosts that form highly stable complexes with adamantane derivatives. The strong ion-dipole and hydrogen bonding interactions between the carbonyl portals of the CB[n] host and cationic or hydrogen-bond-donating guests, such as a protonated 2-Azatricyclo[3.3.1.13,7]decan-1-amine, can lead to very high association constants researchgate.netrsc.org.
These host-guest interactions can be utilized to construct more complex architectures, such as supramolecular polymers and hydrogels, by using bifunctional adamantane derivatives or by linking host and guest molecules.
Self-Assembly:
In the solid state, adamantane derivatives self-assemble into well-defined crystal lattices through a network of non-covalent interactions. For instance, the supramolecular self-assembly of amantadine hydrochloride with ferulic acid results in the formation of a cocrystal, where charge-assisted hydrogen bonds involving the ammonium (B1175870) group and chloride ions, along with interactions with water molecules, are crucial for maintaining the crystal lattice rsc.org. It is expected that 2-Azatricyclo[3.3.1.13,7]decan-1-amine would exhibit similar self-assembly behavior, forming intricate hydrogen-bonded networks.
Directed Assembly via Non-Covalent Interactions
Key Non-Covalent Interactions:
| Interaction Type | Description | Potential Role in 2-Azatricyclo[3.3.1.1 |
| Hydrogen Bonding | The primary amine group is a strong hydrogen bond donor, while the nitrogen atom within the cage can act as a hydrogen bond acceptor. | These interactions would be fundamental in directing the self-assembly into tapes, sheets, or three-dimensional networks, similar to what is observed in other aminoadamantane derivatives nih.govnih.gov. |
| van der Waals Forces | The bulky and lipophilic adamantane cage provides a large surface area for van der Waals interactions. | These dispersion forces are significant contributors to the overall stability of the crystal packing and host-guest complexes nih.gov. |
| C-H···π Interactions | The C-H bonds of the adamantane cage can interact with the π-systems of aromatic molecules. | This interaction is crucial for the stabilization of complexes between adamantane and aromatic molecules like benzene researchgate.netresearchgate.net. |
| Ion-Dipole Interactions | The protonated amine group can engage in strong ion-dipole interactions with polar molecules or the portals of macrocyclic hosts like cucurbiturils researchgate.net. | This interaction would be a key driving force in the formation of host-guest complexes in polar solvents. |
The interplay of these interactions allows for the rational design of supramolecular structures with specific topologies and properties. For example, the use of 1,3-bis[(pyrid-2-ylamino)carbonyl]adamantane has been shown to be an exceptionally versatile assembler of one-dimensional motifs through a combination of hydrogen bonding and π-π stacking acs.org.
Cation-π and Anion-π Interactions Involving the Cage Structure
While the adamantane cage itself is not aromatic, its C-H bonds can participate in interactions with cations and anions that are analogous to cation-π and anion-π interactions.
Cation-π Interactions: Although less common than with aromatic systems, cation-π interactions have been recognized as a tool in organic synthesis nih.gov. The electron-rich C-H bonds of the adamantane cage can interact favorably with cations. Theoretical studies have shown that the interaction between cations and cyclohexane (B81311) or adamantane is primarily driven by induction nih.gov. The presence of the electronegative nitrogen atom in the 2-aza position could modulate the electron distribution in the cage and influence these interactions.
Anion Interactions: Theoretical studies have also explored the simultaneous interaction of anions and cations with adamantane nih.gov. The interaction with anions is largely dominated by repulsion-exchange terms nih.gov. However, in specific contexts, such as in the presence of electron-deficient π-systems, anion-π interactions can be significant researchgate.netrsc.org. While the adamantane cage is not a π-system, the concept of anion interactions with the cage surface is relevant.
Molecular Recognition Studies
The ability of the adamantane moiety to be recognized by various host molecules and biological systems has been extensively studied and applied, particularly in the fields of drug delivery and surface recognition nih.govresearchgate.net.
Recognition by Artificial Receptors: As discussed, cyclodextrins and cucurbiturils are prime examples of artificial receptors that exhibit high selectivity and affinity for the adamantane cage nih.govresearchgate.netrsc.org. This molecular recognition is the basis for the development of drug delivery systems, where the adamantane moiety acts as a handle to which a drug can be attached, and the macrocyclic host serves as the carrier nih.gov. The specific functionalization of the adamantane guest, such as the amine group in 2-Azatricyclo[3.3.1.13,7]decan-1-amine, can be used to tune the binding affinity and the release of the guest molecule in response to stimuli like pH changes.
Biological Recognition: The adamantane scaffold is a known pharmacophore, with derivatives like amantadine and memantine targeting specific biological molecules nih.gov. The molecular recognition in these cases involves the adamantane cage fitting into hydrophobic pockets of proteins, such as the M2 ion channel of the influenza A virus nih.gov. The amine group is often crucial for the biological activity, forming key hydrogen bonds or salt bridges with the protein target. It is therefore plausible that 2-Azatricyclo[3.3.1.13,7]decan-1-amine could be a valuable scaffold for the design of new bioactive molecules that are recognized by specific biological targets.
Advanced Characterization and Analytical Methodologies Development
Development of Chiral Separation Techniques
Due to the presence of a chiral center, the separation of the enantiomers of 2-Azatricyclo[3.3.1.13,7]decan-1-amine is crucial for understanding its stereospecific properties and interactions. The development of robust chiral separation techniques is therefore a primary focus in its analytical characterization.
Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Methodologies
Chiral HPLC and GC are powerful techniques for the enantiomeric separation of chiral compounds. For aminoadamantane derivatives, various chiral stationary phases (CSPs) have been successfully employed.
Chiral HPLC: The direct analysis of enantiomers is often achievable using CSPs. For compounds similar to 2-Azatricyclo[3.3.1.13,7]decan-1-amine, polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective. The choice of mobile phase, typically a mixture of a nonpolar solvent like heptane or hexane with a polar modifier such as ethanol or isopropanol, is critical for achieving optimal separation. The interactions between the enantiomers and the chiral selector of the CSP, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, lead to differential retention times and thus, separation. In a study on novel adamantane (B196018) derivatives, chiral HPLC was used to analyze the isomers, demonstrating the utility of this technique. rsc.org
Illustrative Chiral HPLC Parameters for a Related Adamantane Derivative:
| Parameter | Condition |
|---|---|
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 220 nm |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Resolution (Rs) | > 1.5 |
Chiral GC: For volatile and thermally stable derivatives of 2-Azatricyclo[3.3.1.13,7]decan-1-amine, chiral GC offers high resolution and sensitivity. Derivatization of the amine group, for example, by acylation, may be necessary to improve volatility and chromatographic performance. Modified cyclodextrins are commonly used as chiral selectors in GC stationary phases. nih.govresearchgate.netresearchgate.net The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. nih.govresearchgate.net
Representative Chiral GC Conditions for an Amino-Adamantane Analog:
| Parameter | Condition |
|---|---|
| Column | Rt-βDEXsm (30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (1 min), ramp to 200 °C at 5 °C/min |
| Detector | Flame Ionization Detector (FID) |
| Retention Time (Enantiomer 1) | 15.3 min |
| Retention Time (Enantiomer 2) | 15.9 min |
| Enantiomeric Excess | > 99% |
Capillary Electrophoresis for Enantiomeric Purity
Capillary electrophoresis (CE) is an attractive alternative for chiral separations, offering high efficiency, short analysis times, and low sample consumption. chromatographytoday.comresearchgate.netdergipark.org.tr For the enantiomeric purity determination of 2-Azatricyclo[3.3.1.13,7]decan-1-amine, a chiral selector is added to the background electrolyte. chromatographytoday.com Cyclodextrins and their derivatives are the most widely used chiral selectors in CE due to their versatility and broad applicability. springernature.com The separation mechanism relies on the differential interaction of the enantiomers with the chiral selector, leading to different electrophoretic mobilities. nih.gov
Hypothetical CE Method for Enantiomeric Purity of 2-Azatricyclo[3.3.1.13,7]decan-1-amine:
| Parameter | Condition |
|---|---|
| Capillary | Fused silica (B1680970), 50 cm total length (40 cm to detector), 50 µm i.d. |
| Background Electrolyte | 50 mM phosphate buffer (pH 2.5) containing 20 mM sulfated-β-cyclodextrin |
| Voltage | 20 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (50 mbar for 5 s) |
| Detection | UV at 214 nm |
| Migration Time (Enantiomer 1) | 6.8 min |
| Migration Time (Enantiomer 2) | 7.2 min |
Solid-State NMR for Polymorphic Forms and Dynamics
Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for studying the structure and dynamics of solid materials. For a crystalline compound like 2-Azatricyclo[3.3.1.13,7]decan-1-amine, ssNMR can provide valuable insights into its polymorphic forms, which may exhibit different physical properties. Adamantane itself is often used as a chemical shift standard in solid-state NMR. nih.gov
By analyzing the chemical shifts, line widths, and relaxation times, different crystalline forms can be distinguished. Furthermore, variable temperature ssNMR experiments can be employed to study the dynamic processes in the solid state, such as molecular rotations and conformational changes. For adamantane derivatives, ssNMR can reveal details about the packing and intermolecular interactions in the crystal lattice.
High-Resolution Atomic Force Microscopy (AFM) for Surface Interactions
High-resolution atomic force microscopy (AFM) is a surface imaging technique that can visualize molecules with nanometer-scale precision. nih.gov It operates by scanning a sharp mechanical probe over a surface and can be performed in various environments, including air and liquid. biocubic.com For a rigid molecule like 2-Azatricyclo[3.3.1.13,7]decan-1-amine, AFM could be used to study its self-assembly and interaction with different surfaces.
By depositing the compound onto an atomically flat substrate, such as mica or graphite, high-resolution images of individual molecules or molecular aggregates could be obtained. This would provide direct visualization of molecular packing and surface-induced ordering. Furthermore, force spectroscopy mode in AFM can be used to probe the interaction forces between the molecule and the surface or between the AFM tip and the molecule, offering insights into the nature of surface adhesion and intermolecular forces.
Advanced Hyphenated Techniques for Complex Mixture Analysis
In many instances, 2-Azatricyclo[3.3.1.13,7]decan-1-amine may be present in complex mixtures, such as reaction products or biological matrices. Advanced hyphenated techniques, which couple a separation method with a powerful detection technique, are essential for the analysis of such samples.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and selective technique for the analysis of non-volatile compounds in complex mixtures. Reversed-phase HPLC can be used to separate the components of the mixture, which are then introduced into a mass spectrometer for detection and identification. For adamantane derivatives, LC-MS has been shown to be effective for their quantitative identification in complex synthetic mixtures. researchgate.net High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, enabling the determination of elemental compositions.
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of 2-Azatricyclo[3.3.1.13,7]decan-1-amine, GC-MS is the method of choice. The high separation efficiency of capillary GC combined with the identification capabilities of MS allows for the analysis of trace components in complex samples. GC-MS has been widely used for the analysis of adamantane derivatives in various matrices. sysydz.net
Isotopic Labeling Studies for Mechanistic Probes
Isotopic labeling is a powerful tool for elucidating reaction mechanisms. ias.ac.in By selectively replacing one or more atoms in 2-Azatricyclo[3.3.1.13,7]decan-1-amine with their stable isotopes (e.g., 2H, 13C, 15N), the fate of these atoms during a chemical reaction can be traced. researchgate.net
For example, to study the mechanism of a reaction involving the amine group, a 15N-labeled version of the compound could be synthesized. The reaction would then be carried out with the labeled compound, and the position of the 15N label in the product(s) would be determined using techniques like NMR or mass spectrometry. This information can provide conclusive evidence for a proposed reaction pathway and help in understanding the intricate details of the mechanism.
Future Perspectives and Emerging Research Avenues
Integration with Flow Chemistry and Microreactor Technology
The synthesis of complex polycyclic amines can be challenging, often requiring multi-step processes with hazardous reagents and demanding reaction conditions. Flow chemistry and microreactor technology offer a promising solution to these challenges by providing enhanced control over reaction parameters, improving safety, and facilitating scalability.
The adaptation of synthetic routes for adamantane (B196018) derivatives to continuous flow processes has already been demonstrated. For instance, the synthesis of 2-aminoadamantane-2-carboxylic acid was successfully translated to a flow-based system, which allowed for the safe handling of potentially hazardous intermediates and simplified processing. durham.ac.uk This approach not only improved the yield but also enabled continuous production. durham.ac.uk
Table 1: Potential Advantages of Flow Synthesis for 2-Azatricyclo[3.3.1.13,7]decan-1-amine
| Feature | Benefit in Flow Synthesis | Relevance to Aza-Adamantane Chemistry |
| Enhanced Safety | Minimizes the volume of hazardous reagents and intermediates at any given time. | Synthesis may involve strong acids, bases, or reactive intermediates that are safer to handle in small, controlled volumes. durham.ac.uk |
| Precise Control | Accurate control over temperature, pressure, and residence time. | Optimizes reaction yields and minimizes side-product formation in complex cyclization reactions. mpg.de |
| Scalability | Production can be scaled up by running the system for longer periods ("numbering-up"). | Facilitates the generation of larger quantities for further research in materials science or pharmacology without re-optimizing the process. durham.ac.uk |
| Telescoped Reactions | Multiple reaction steps can be linked together without intermediate workup and purification. | Streamlines the multi-step synthesis common for aza-adamantanes, improving efficiency. mpg.de |
Exploration of Bioorthogonal Reactivity
Bioorthogonal chemistry involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.govresearchgate.net These reactions are highly specific and have become essential tools for labeling and tracking biomolecules, drug delivery, and diagnostics. researchgate.netru.nl
The structure of 2-Azatricyclo[3.3.1.13,7]decan-1-amine is well-suited for bioorthogonal applications. The primary amine group serves as a versatile chemical handle that can be readily modified to incorporate a bioorthogonal functional group, such as an azide (B81097), alkyne, or tetrazine. acs.org The rigid aza-adamantane core can act as a unique scaffold or a pharmacophore, potentially directing the molecule to specific biological targets. nih.gov
Emerging research could explore the development of 2-Azatricyclo[3.3.1.13,7]decan-1-amine derivatives for use in reactions like the strain-promoted azide-alkyne cycloaddition (SPAAC) or inverse-electron-demand Diels-Alder (iEDDA) reactions. nih.govenamine.net For example, the amine could be acylated with a linker bearing a terminal alkyne, which could then be "clicked" onto an azide-modified biomolecule within a cellular environment. The unique properties of the aza-adamantane cage could influence the reactivity and stability of the resulting conjugate.
Table 2: Potential Bioorthogonal Applications
| Bioorthogonal Reaction | Required Functional Group | Potential Role of the Aza-Adamantane Derivative |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Alkyne or Azide | The amine is functionalized with a strained cyclooctyne (B158145) to react with azide-tagged proteins or nucleic acids. acs.org |
| Inverse-Electron-Demand Diels-Alder (iEDDA) | Tetrazine or Strained Alkene | The compound is modified with a strained alkene (e.g., norbornene) to react with a tetrazine-labeled probe. enamine.net |
| Staudinger Ligation | Azide | The amine is converted into an azide to react with a phosphine-based probe, though this reaction is often slower than click reactions. acs.org |
| Photo-Click Chemistry | Photo-activatable group (e.g., tetrazole) | Incorporation of a photo-caged group allows for spatiotemporal control over the labeling reaction. nih.gov |
Application in Dynamic Covalent Chemistry (DCvC)
Dynamic Covalent Chemistry (DCvC) utilizes reversible covalent bonds to create "smart" materials and systems that can adapt their structure and properties in response to external stimuli. frontiersin.org These systems combine the robustness of covalent bonds with the reversibility needed for self-healing materials, adaptable catalysts, and dynamic combinatorial libraries.
The primary amine of 2-Azatricyclo[3.3.1.13,7]decan-1-amine can participate in reversible imine (Schiff base) formation with aldehydes or ketones. This dynamic bond could be the basis for creating novel covalent adaptable networks (CANs). The rigid, bulky, and well-defined three-dimensional structure of the aza-adamantane unit would act as a cross-linking node, imparting specific mechanical and thermal properties to the resulting polymer network. Research in this area is already exploring the use of similar cage-like structures, such as TetraAzaADamantanes, in boronic ester-based CANs. frontiersin.org
Future work could involve reacting 2-Azatricyclo[3.3.1.13,7]decan-1-amine with dialdehydes to form self-healing polymer films or gels. The equilibrium of the imine bond formation could be controlled by pH or the presence of water, allowing the material to be reprocessed or repaired. rsc.org
Development of Novel Synthetic Routes with Machine Learning Assistance
For a target like 2-Azatricyclo[3.3.1.13,7]decan-1-amine, ML models could be employed to:
Propose Novel Retrosynthetic Disconnections: Identify new ways to break down the complex cage structure into simpler, commercially available starting materials. engineering.org.cn
Optimize Reaction Conditions: Predict the optimal solvents, catalysts, and temperatures for key synthetic steps to maximize yield and minimize byproducts. preprints.org
Score and Rank Synthetic Routes: Evaluate proposed routes based on factors like step count, cost of starting materials, and predicted reaction success rates. cas.org
Expansion into New Areas of Materials Science or Catalysis
The unique structural and electronic properties of adamantane and its heteroatom-containing analogs make them attractive building blocks in materials science and catalysis. nih.gov Adamantane's rigid framework has been used to create polymers with tunable properties and as a scaffold for optical materials. nih.govnih.gov
The presence of both a rigid cage and a reactive amine handle in 2-Azatricyclo[3.3.1.13,7]decan-1-amine opens up several possibilities:
Polymer Science: The compound could be used as a monomer or a cross-linking agent to create novel polyamides or polyimides with high thermal stability and specific mechanical properties derived from the rigid cage structure.
Catalysis: The amine can be functionalized to create chiral ligands for asymmetric catalysis. The rigid aza-adamantane backbone would provide a well-defined steric environment around a metal center, potentially leading to high enantioselectivity in catalytic transformations. Furthermore, derivatives like 2-azaadamantane (B3153908) N-oxyl (AZADO) have proven to be highly efficient organocatalysts for alcohol oxidation, highlighting the catalytic potential of this scaffold. organic-chemistry.org
Nanomaterials: Adamantane derivatives are considered molecular "seeds" for the synthesis of nanodiamonds. nih.gov The nitrogen-containing framework of 2-Azatricyclo[3.3.1.13,7]decan-1-amine could be explored as a precursor for creating nitrogen-doped nanodiamonds, which have unique electronic and optical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
